2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexahydrocycloocta[b]thiophene ring system and a sulfonamide group.
Preparation Methods
The synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the hexahydrocycloocta[b]thiophene ring system.
Chemical Reactions Analysis
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form different ring systems
Scientific Research Applications
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, while the hexahydrocycloocta[b]thiophene ring system can interact with various biological receptors. These interactions lead to the modulation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can be compared with other similar compounds such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has a similar thiophene ring system but differs in its functional groups.
2-(4-Methylsulfonyl phenyl) indole derivatives: These compounds share the sulfonamide group but have different core structures.
N-(4-Nitrophenylsulfonyl)benzamide derivatives: These compounds also contain sulfonamide groups and are used for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O3S2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-12-8-10-13(11-9-12)25(22,23)20-18-16(17(19)21)14-6-4-2-3-5-7-15(14)24-18/h8-11,20H,2-7H2,1H3,(H2,19,21) |
InChI Key |
HJBKZQDOUPLIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Origin of Product |
United States |
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